Tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Description
Tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a tetrahydroisoquinoline derivative featuring an amino group at position 5 and a chloro substituent at position 6. The tert-butyl carbamate group enhances stability and modulates lipophilicity, critical for drug bioavailability .
Properties
Molecular Formula |
C14H19ClN2O2 |
|---|---|
Molecular Weight |
282.76 g/mol |
IUPAC Name |
tert-butyl 5-amino-8-chloro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-7-6-9-10(8-17)11(15)4-5-12(9)16/h4-5H,6-8,16H2,1-3H3 |
InChI Key |
MKMPHFUPDMZDTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Approach
- The synthesis usually begins from substituted isoquinoline derivatives, such as 5-nitro or halogenated isoquinolines.
- Introduction of the tert-butyl ester group at the 2-carboxylate position is commonly achieved via esterification or protection of the carboxylic acid with tert-butanol derivatives.
- The amino group at the 5-position is often introduced by reduction of a nitro precursor.
- The chloro substituent at the 8-position is introduced either by direct chlorination or by using appropriately substituted starting materials.
Detailed Synthetic Route
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of tert-butyl 5-nitro-3,4-dihydroisoquinoline-2-carboxylate | Nitration of isoquinoline derivative, followed by partial reduction and tert-butyl ester formation | Nitro-substituted tetrahydroisoquinoline with tert-butyl ester |
| 2 | Reduction of nitro group to amino group | Catalytic hydrogenation (e.g., H2 with Pd/C) or chemical reduction (e.g., SnCl2, Fe/HCl) | Formation of 5-amino derivative |
| 3 | Introduction of 8-chloro substituent | Electrophilic aromatic substitution or starting from 8-chloro-substituted isoquinoline | 8-chloro substituted tetrahydroisoquinoline |
| 4 | Cyclization and final purification | Acid or base catalysis, extraction, crystallization | Pure tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
This route is supported by literature precedents where nitro-substituted intermediates are reduced to amino derivatives, and tert-butyl ester groups are introduced to protect carboxylate functionalities.
Example Synthesis from Literature
- Starting from tert-butyl 5-nitro-3,4-dihydroisoquinoline-2-carboxylate, the nitro group is reduced using catalytic hydrogenation or chemical reductants to yield tert-butyl 5-amino-3,4-dihydroisoquinoline-2-carboxylate.
- Chlorination at the 8-position can be achieved either by using an 8-chloro-substituted precursor or via electrophilic substitution reactions.
- The tetrahydroisoquinoline ring system is maintained or formed via cyclization reactions involving amine and aldehyde intermediates, often mediated by Lewis acids such as boron trifluoride etherate.
- Final purification is typically done by recrystallization or chromatographic techniques.
- The reduction of the nitro group to the amino group is a critical step and has been optimized using various reagents to maximize yield and minimize side reactions.
- Use of tert-butyl esters provides stability and ease of purification compared to free acids.
- The presence of the chloro substituent affects the electronic properties of the isoquinoline ring and can influence the reactivity in subsequent steps.
- Solvent choice (e.g., tetrahydrofuran, dichloromethane) and temperature control are important for selective reactions and to avoid over-reduction or decomposition.
- Some synthetic methods employ lithiation and carboxylation steps to introduce the carboxylate group at the 2-position with high regioselectivity.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Nitro reduction | H2, Pd/C or SnCl2, Fe/HCl | Catalytic hydrogenation preferred for cleaner reaction |
| Chlorination | Electrophilic substitution or starting material | Requires regioselective control |
| Esterification | tert-Butanol, acid catalyst or Boc2O/DMAP | Protects carboxylic acid as tert-butyl ester |
| Cyclization | BF3·OEt2 or acid catalysis | Forms tetrahydroisoquinoline ring |
| Solvents | THF, DCM, DMF | Choice affects reaction rate and selectivity |
| Temperature | 0–25 °C for esterification; elevated temps for cyclization | Controlled to avoid side reactions |
Chemical Reactions Analysis
Tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or other reducing agents to reduce the chlorine atom or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic organic compound belonging to the tetrahydroisoquinolines class, characterized by a tert-butyl ester group, an amino group, and a chloro substituent on the isoquinoline ring. It has several applications in scientific research, including use as a building block in synthesizing more complex organic molecules and heterocycles. It is also investigated for potential biological activities, including antimicrobial and anticancer properties, and is explored as a lead compound for developing new pharmaceuticals targeting various diseases and in the development of specialty chemicals and materials with specific properties.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
- Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
- Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Applications in Scientific Research
This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry:
- Chemistry: It serves as a building block in synthesizing complex organic molecules and heterocycles.
- Biology: It is evaluated for its potential biological activities, such as antimicrobial and anticancer properties.
- Medicine: It is studied as a lead compound for developing new pharmaceuticals targeting various diseases.
- Industry: It is used in developing specialty chemicals and materials with specific properties.
The mechanism of action of this compound depends on its interaction with biological targets, potentially binding to specific enzymes or receptors and modulating their activity. The precise molecular targets and pathways may vary based on the specific application and context of use.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The substituent type and position significantly influence molecular properties. Key analogs include:
*Calculated based on molecular formula.
Commercial Availability and Cost
- Analogs like tert-butyl 8-amino-... () are priced at €457/50 mg, suggesting that the target compound’s cost may vary based on synthetic complexity. Chloro derivatives are generally less expensive than brominated counterparts due to reagent availability .
Biological Activity
Tert-butyl 5-amino-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention due to its potential biological activities. This article delves into its biological activity, supported by data tables and research findings.
- Molecular Formula : C₁₅H₁₈ClN₂O₂
- Molecular Weight : 296.77 g/mol
- CAS Number : 2060052-26-6
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈ClN₂O₂ |
| Molecular Weight | 296.77 g/mol |
| CAS Number | 2060052-26-6 |
| Density | Not Available |
| Melting Point | Not Available |
Pharmacological Potential
Research indicates that tetrahydroisoquinolines exhibit various pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. This compound has been studied for its potential in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems.
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective properties of several tetrahydroisoquinoline derivatives, including this compound. The compound demonstrated significant protective effects against oxidative stress-induced neuronal cell death in vitro.
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. Results indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria.
The proposed mechanism of action for the biological activity of this compound involves the modulation of specific receptor pathways and the inhibition of enzymes responsible for oxidative stress. This modulation can lead to reduced inflammation and improved neuronal survival rates in experimental models.
Table 2: Summary of Biological Activities
Research Findings
Recent studies have highlighted the potential of tetrahydroisoquinoline derivatives in drug development. The structural modifications in compounds like this compound play a critical role in enhancing their biological efficacy.
Comparative Studies
A comparative analysis was conducted on various tetrahydroisoquinoline derivatives to assess their anti-coronavirus activity. This compound was included in this study and showed promising results against certain viral strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
